molecular formula C18H20ClN3O B5324966 2-[4-(4-chlorophenyl)piperazin-1-yl]-N-phenylacetamide

2-[4-(4-chlorophenyl)piperazin-1-yl]-N-phenylacetamide

Cat. No.: B5324966
M. Wt: 329.8 g/mol
InChI Key: LJJIRXINPMBLOD-UHFFFAOYSA-N
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Description

2-[4-(4-chlorophenyl)piperazin-1-yl]-N-phenylacetamide is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmacology. It is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group and an N-phenylacetamide moiety.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)piperazin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O/c19-15-6-8-17(9-7-15)22-12-10-21(11-13-22)14-18(23)20-16-4-2-1-3-5-16/h1-9H,10-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJIRXINPMBLOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-chlorophenyl)piperazin-1-yl]-N-phenylacetamide typically involves the reaction of 4-(4-chlorophenyl)piperazine with N-phenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-chlorophenyl)piperazin-1-yl]-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(4-chlorophenyl)piperazin-1-yl]-N-phenylacetamide has several scientific research applications:

    Medicinal Chemistry: It is used as a lead compound in the development of new drugs targeting various receptors and enzymes.

    Pharmacology: The compound is studied for its potential therapeutic effects, including its role as an antihistamine and antipsychotic agent.

    Biology: It is used in biological assays to study receptor-ligand interactions and signal transduction pathways.

Mechanism of Action

The mechanism of action of 2-[4-(4-chlorophenyl)piperazin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets, such as histamine H1 receptors and serotonin receptors. By binding to these receptors, the compound can modulate various physiological processes, including neurotransmission and immune responses. The pathways involved in its mechanism of action include inhibition of receptor activation and downstream signaling cascades .

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: A second-generation antihistamine with a similar piperazine structure.

    Hydroxyzine: An antihistamine and anxiolytic agent with a related chemical structure.

    Trazodone: An antidepressant with a piperazine moiety

Uniqueness

2-[4-(4-chlorophenyl)piperazin-1-yl]-N-phenylacetamide is unique due to its specific substitution pattern on the piperazine ring and its N-phenylacetamide moiety. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications .

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